Product packaging for m-Acetamido-acetylacetanilide(Cat. No.:)

m-Acetamido-acetylacetanilide

Cat. No.: B8448248
M. Wt: 234.25 g/mol
InChI Key: QBHWRDFYUYUZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description m-Acetamido-acetylacetanilide is a solid organic compound. Its molecular structure suggests potential for use in various synthetic pathways. Researchers can utilize this chemical as a building block or intermediate in the development of more complex molecules. Its properties may make it suitable for applications in material science. This product is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: Consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Use appropriate personal protective equipment. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B8448248 m-Acetamido-acetylacetanilide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-oxobutanamide

InChI

InChI=1S/C12H14N2O3/c1-8(15)6-12(17)14-11-5-3-4-10(7-11)13-9(2)16/h3-5,7H,6H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

QBHWRDFYUYUZFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for M Acetamido Acetylacetanilide

Precursor Synthesis and Functionalization Strategies

The construction of the m-Acetamido-acetylacetanilide scaffold begins with the synthesis of its two key building blocks: a functionalized aniline (B41778) core and an activated acetoacetic acid derivative.

The primary precursor for the aniline portion of the target molecule is N-(3-aminophenyl)acetamide, also known as m-aminoacetanilide or 3-aminoacetanilide. wikipedia.org This intermediate provides the necessary m-substituted aniline backbone with a pre-installed acetamido group. Several methods have been developed for its synthesis.

One common industrial method involves the selective acylation of m-phenylenediamine (B132917). google.comgoogle.com In this process, m-phenylenediamine is treated with glacial acetic acid or acetic anhydride (B1165640) in the presence of an acid catalyst, such as hydrochloric or hydrobromic acid. google.comgoogle.com The reaction is typically heated to drive the formation of the mono-acylated product. google.com A key challenge in this synthesis is preventing diacylation, where both amino groups of the m-phenylenediamine react. Control over stoichiometry and reaction conditions is crucial for maximizing the yield of the desired m-aminoacetanilide. An alternative route involves the reduction of m-nitroacetanilide, which can be prepared by nitrating acetanilide (B955) and separating the meta-isomer. wikipedia.org

Chinese patent CN101328133A describes a method that utilizes hydrogen chloride gas instead of aqueous hydrochloric acid, which simplifies the process by omitting the need for mother liquor concentration in subsequent steps. google.com The process involves adding m-phenylenediamine and acetic acid to a recycled mother liquor saturated with hydrogen chloride gas and heating the mixture. google.com Another patented method uses hydrobromic acid as the catalyst for the acylation of m-phenylenediamine with glacial acetic acid. google.com

Below is a table summarizing various synthetic conditions for m-aminoacetanilide.

Starting MaterialAcylating AgentCatalyst/AcidTemperatureDurationKey FeatureReference
m-PhenylenediamineAcetic Acid/AnhydrideHydrochloric Acid (31%)~90°CNot SpecifiedTraditional aqueous method google.com
m-PhenylenediamineGlacial Acetic AcidHydrogen Chloride (gas)96-104°C20 hoursOmits mother liquor concentration step google.com
m-PhenylenediamineGlacial Acetic AcidHydrobromic Acid90°C20 hoursUtilizes hydrobromic acid catalyst google.com
m-NitroacetanilideNot ApplicableReduction Catalyst (e.g., Pd/C)Not SpecifiedNot SpecifiedReduction of nitro group wikipedia.org

This table is interactive and based on data from cited research.

The acetoacetyl moiety is introduced using an activated form of acetoacetic acid, which acts as an electrophile in the subsequent acylation step. The most common reagents for this purpose are ethyl acetoacetate (B1235776) and diketene (B1670635).

Ethyl Acetoacetate: This β-keto ester is a widely used and commercially available reagent for the acetoacetylation of amines. google.comresearchgate.net The reaction with an amine proceeds via nucleophilic attack at the ester carbonyl group, followed by the elimination of ethanol (B145695). google.com This method offers good control and is suitable for a range of aniline derivatives.

Diketene: As a highly reactive acylating agent, diketene provides a more direct and atom-economical route for acetoacetylation. wikipedia.org It reacts readily with anilines to form the corresponding acetoacetanilide (B1666496). wikipedia.org The reaction is often rapid but requires careful handling due to the high reactivity and instability of diketene.

The choice between these derivatives depends on factors such as desired reactivity, process safety considerations, and cost.

Acylation and Condensation Pathways for this compound Formation

The final step in the synthesis is the formation of the second amide bond by reacting the precursor, m-aminoacetanilide, with the activated acetoacetic acid derivative. This key step involves the acylation of the free amino group on the m-aminoacetanilide molecule.

The formation of the acetoacetyl anilide linkage is a specific type of N-acylation. General N-acylation techniques for anilines often employ acylating agents like acyl chlorides or acid anhydrides. researchgate.netstudylib.net For instance, the reaction of aniline with acetyl chloride in the presence of a base like potassium carbonate and a phase transfer catalyst has been shown to be an efficient method for N-acetylation. While not directly using an acetoacetyl group, these studies highlight key parameters for successful N-acylation of anilines.

In the context of this compound synthesis, the reaction involves the nucleophilic amino group of m-aminoacetanilide attacking the electrophilic carbonyl of the activated acetoacetic acid derivative (e.g., ethyl acetoacetate). This condensation reaction forms the target molecule and a small byproduct, such as ethanol. google.com

While the reaction is an N-acylation of the amine, it results in the attachment of the acetoacetyl group, which contains a carbon-based chain. The optimization of this C-acylation (more accurately, N-acetoacetylation) is critical for achieving high yield and purity. Drawing from methodologies for the synthesis of simple acetoacetanilide, several factors can be optimized. google.comwikipedia.org

A patented method for synthesizing acetoacetanilide from aniline and ethyl acetoacetate can serve as a model. google.com This process utilizes a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like toluene, with heating under reflux for an extended period. google.com

The following table outlines key parameters that can be optimized for this reaction, based on analogous acylation procedures.

ParameterVariableExpected OutcomeRationale / Reference
Catalyst None vs. Base (e.g., DMAP, Et3N)Increased reaction rateCatalysts activate the acylating agent or deprotonate the amine, increasing nucleophilicity. google.com
Solvent Toluene, DMF, AcetonitrileVaries; can affect solubility and reaction rateThe choice of solvent can influence reagent solubility and reaction kinetics. DMF is often effective for N-acylation.
Temperature Room Temperature vs. RefluxIncreased reaction rate at higher temperaturesHeating provides the necessary activation energy for the condensation reaction, especially when less reactive esters are used. google.com
Acylating Agent Ethyl Acetoacetate vs. DiketeneDiketene may offer a faster, more direct routeDiketene is a more potent acylating agent than ethyl acetoacetate. wikipedia.org
Reaction Time 1-36 hoursOptimization to ensure complete conversionReaction completion must be monitored (e.g., by TLC) to maximize yield without promoting side reactions. google.com

This table is interactive and presents potential optimization strategies based on cited literature.

Mechanistic Insights into this compound Synthesis

The synthesis of this compound from m-aminoacetanilide and an activated acetoacetic acid derivative proceeds through a nucleophilic acyl substitution mechanism.

When using ethyl acetoacetate, the reaction mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group (-NH2) of m-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen atom of the ethoxy group.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol as the leaving group.

Deprotonation: A final deprotonation step yields the stable this compound product.

Kinetic Studies of Key Reaction Steps in this compound Formation

A thorough understanding of reaction kinetics is fundamental for the optimization of any chemical synthesis. This involves studying the rates of reaction, determining the order of reaction with respect to each reactant, and calculating the activation energy. Such studies provide invaluable insights into the reaction mechanism, allowing for the precise control of reaction conditions to maximize yield and minimize impurities.

For the formation of this compound, which is typically synthesized through the reaction of m-aminoacetanilide with an acetoacetylating agent like diketene or ethyl acetoacetate, key reaction steps would include nucleophilic attack of the amino group on the carbonyl carbon of the acetoacetylating agent.

Table 1: Hypothetical Kinetic Parameters for Investigation

ParameterDescriptionImportance in Synthesis Optimization
Rate Constant (k)A measure of the reaction speed.Determines the required reaction time and reactor volume.
Reaction OrderThe relationship between reactant concentration and reaction rate.Crucial for designing the reactor and feed strategy.
Activation Energy (Ea)The minimum energy required for the reaction to occur.Helps in determining the optimal reaction temperature.

Currently, there is a lack of published kinetic data specifically for the synthesis of this compound. Future research in this area would be highly beneficial for the industrial-scale production of this compound.

Catalyst Design and Optimization for Enhanced Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, the design and optimization of catalysts could significantly enhance synthetic efficiency.

Potential catalytic approaches could include:

Acid Catalysis: Protic or Lewis acids could be employed to activate the acetoacetylating agent, making it more susceptible to nucleophilic attack.

Base Catalysis: Organic or inorganic bases could be used to deprotonate the amine, increasing its nucleophilicity.

Enzymatic Catalysis: Lipases or other enzymes could offer a highly selective and environmentally friendly route to the desired product.

Table 2: Potential Catalyst Systems for this compound Synthesis

Catalyst TypePotential ExamplesAdvantagesResearch Gap
Homogeneous Acidp-Toluenesulfonic acid, Sc(OTf)₃Mild conditions, high efficiencyCatalyst recovery and reuse
Heterogeneous AcidZeolites, Montmorillonite clayEasy separation and recyclabilityActivity and selectivity compared to homogeneous systems
OrganocatalystsProline, DMAPMetal-free, environmentally benignCatalyst loading and cost-effectiveness

Systematic studies on catalyst screening, optimization of reaction parameters (catalyst loading, temperature, solvent), and catalyst recyclability are necessary to develop a truly efficient catalytic process for the synthesis of this compound.

Eco-friendly and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several eco-friendly approaches could be explored.

Mechanochemical Synthesis of this compound and Analogues

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. By grinding or milling solid reactants together, often with a small amount of a liquid additive (liquid-assisted grinding) or in the complete absence of solvent, reactions can be carried out with high efficiency and minimal waste.

While the mechanochemical synthesis of some amide and anilide compounds has been reported, specific studies on the application of this technique to the synthesis of this compound are not currently available. Research in this area would involve investigating various milling parameters, such as frequency, time, and the type of milling media, to optimize the reaction.

Solvent-Free and Reduced-Solvent Methodologies

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which pose environmental and health risks. Developing solvent-free or reduced-solvent methodologies for the synthesis of this compound is a key goal for sustainable chemistry.

One approach is to conduct the reaction under neat conditions, where the reactants themselves act as the reaction medium. This is often facilitated by heating the reaction mixture to a molten state. Another strategy involves the use of alternative, greener solvents such as water, supercritical fluids, or ionic liquids.

Table 3: Comparison of Conventional and Potential Green Synthetic Routes

Synthetic RouteSolventEnergy InputWaste GenerationCurrent Status for this compound
Conventional SynthesisOrganic Solvents (e.g., Toluene, Xylene)High (reflux)High (solvent waste)Established but not eco-friendly
Mechanochemical SynthesisNone or minimalMechanicalLowNot reported
Solvent-Free ThermalNoneHigh (melting)LowNot reported
Green Solvent SynthesisWater, Ionic LiquidsVariableLowNot reported

Spectroscopic and Crystallographic Characterization of M Acetamido Acetylacetanilide

Advanced Vibrational Spectroscopy (Infrared, Raman) Analysis of m-Acetamido-acetylacetanilide

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. For this compound, these methods are crucial for identifying the characteristic vibrations of its two distinct amide moieties and the β-keto-amide system.

Based on analyses of analogous compounds like acetoacetanilide (B1666496) and other secondary amides, a table of expected characteristic vibrational frequencies can be compiled. researchgate.netarxiv.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (Amide)Stretching3300 - 3200IR, Raman
C-H (Aromatic)Stretching3100 - 3000IR, Raman
C-H (Aliphatic)Stretching3000 - 2850IR, Raman
C=O (Amide I)Stretching1700 - 1640IR
C=O (Ketone)Stretching~1720IR
N-H Bending (Amide II)Bending1570 - 1515IR
C-N Stretching (Amide III)Stretching1300 - 1200IR, Raman
N-H Out-of-plane bend (Amide V)Bending~700IR

Note: These are estimated values based on related compounds. Actual values may vary.

The Amide I band, primarily arising from the C=O stretching vibration, is one of the most informative regions in the infrared spectrum of amide-containing compounds. nih.gov In this compound, two distinct C=O stretching vibrations are expected, corresponding to the acetamido group and the acetoacetanilide amide group.

The acetoacetanilide portion of the molecule is known to exist in a keto-enol tautomeric equilibrium, but it predominantly favors the keto form, which is stabilized by a strong intramolecular hydrogen bond between the amide N-H group and the ketonic C=O group. researchgate.net This interaction typically lowers the vibrational frequency of the involved C=O group. Consequently, the Amide I band is expected to be a complex, broadened feature.

Conformational effects, such as the rotation around the N-aryl bond, would influence the planarity of the amide group relative to the phenyl ring, causing shifts in the Amide I frequency. The acetamido group's Amide I band would likely appear at a different frequency from the acetoacetanilide Amide I band, reflecting its different chemical environment and lack of intramolecular hydrogen bonding. Deconvolution of this spectral region would be necessary to resolve the individual contributions from the two amide carbonyls and the ketone carbonyl.

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The primary interaction would be between the N-H group of the acetamido substituent (which is not involved in intramolecular bonding) and the carbonyl oxygen of an adjacent molecule. Such interactions are known to cause a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum (typically observed in the 3300-3200 cm⁻¹ region). researchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H and ¹³C NMR, each unique proton and carbon environment can be identified.

While direct experimental spectra for this compound are not widely available, the chemical shifts can be reliably predicted based on data from structurally similar compounds such as acetoacetanilide, 3'-acetamidoacetophenone, and other substituted anilides. uni-tuebingen.dechemicalbook.comchemicalbook.com The molecule has the chemical formula C₁₂H₁₄N₂O₃.

Predicted ¹H NMR Chemical Shifts:

Proton Predicted Shift (ppm) Multiplicity
CH₃ (acetyl) ~2.1 Singlet
CH₃ (acetoacetyl) ~2.3 Singlet
CH₂ (acetoacetyl) ~3.6 Singlet
Ar-H (protons on phenyl ring) 7.2 - 8.0 Multiplets
NH (acetamido) ~9.8 Singlet (broad)

Predicted ¹³C NMR Chemical Shifts:

Carbon Predicted Shift (ppm)
CH₃ (acetyl) ~24
CH₃ (acetoacetyl) ~31
CH₂ (acetoacetyl) ~50
Ar-C (phenyl ring) 115 - 140
C=O (acetyl) ~169
C=O (acetoacetanilide) ~165

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to confirm the connectivity of protons within the aromatic ring, identifying which protons are adjacent to one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the two methyl groups and the methylene (B1212753) group by correlating them to their attached protons. It would also assign the signals for the protonated aromatic carbons.

The NH proton of the acetamido group to the acetyl C=O carbon and to carbons of the phenyl ring.

The protons of the acetyl CH₃ group to the acetyl C=O carbon.

The NH proton of the acetoacetanilide group to the acetoacetyl C=O carbon and to carbons of the phenyl ring.

The protons of the acetoacetyl CH₂ and CH₃ groups to the ketone and amide C=O carbons.

These experiments, used in combination, would provide a complete and verified assignment of the molecule's NMR spectra, confirming the substitution pattern and the identity of the two distinct side chains.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

For this compound (C₁₂H₁₄N₂O₃), the exact molecular weight is 234.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 234.

The fragmentation of the molecular ion would provide key structural evidence. Common fragmentation pathways for amides and ketones involve α-cleavage (breaking the bond adjacent to a carbonyl group). libretexts.orgmiamioh.edu Expected fragmentation patterns include:

Loss of ketene (B1206846): A characteristic fragmentation for acetoacetyl groups is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion at m/z = 192.

Amide bond cleavage: Cleavage of the amide bonds can occur in two ways:

Cleavage to generate an N-(3-acetamidophenyl) isocyanate cation radical or a related fragment ion.

Formation of an acetoacetyl cation (CH₃COCH₂CO⁺) at m/z = 85.

Acetyl group cleavage: Loss of the acetyl group from the acetamido substituent could lead to characteristic fragments.

This fragmentation data allows for the confirmation of the different structural units within the molecule. Furthermore, mass spectrometry is highly sensitive for impurity profiling. The presence of unexpected ions in the spectrum could indicate residual starting materials (e.g., m-aminoacetanilide or ethyl acetoacetate), byproducts from the synthesis, or degradation products, allowing for the assessment of the compound's purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies containing HRMS data for this compound were found. This information is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Fragmentation Pattern Analysis for Structural Features

Information regarding the mass spectrometry fragmentation pattern of this compound is not available. Analysis of fragmentation patterns is crucial for elucidating the structural components of a molecule.

Single-Crystal X-ray Diffraction Studies of this compound

No records of single-crystal X-ray diffraction studies for this compound were identified. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Torsion Angles

Without crystal structure data, the specific molecular conformation and torsion angles of this compound remain undetermined.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Details on the crystal packing and intermolecular interactions, such as hydrogen bonding networks, are unavailable as they are derived from single-crystal X-ray diffraction analysis.

Polymorphism and Solid-State Transformations of this compound

There is no information in the scientific literature regarding the existence of polymorphs or any studies on the solid-state transformations of this compound.

While data exists for structurally related compounds, a focused search for this compound itself did not yield the specific experimental results necessary to populate the requested scientific article structure.

Reaction Mechanisms and Reactivity of M Acetamido Acetylacetanilide

Hydrolysis Mechanisms of the Amide Linkages in m-Acetamido-acetylacetanilide

The structure of this compound contains two distinct amide linkages: an acetamido group (-NHCOCH₃) and an acetoacetanilide (B1666496) group (-NHCOCH₂COCH₃). Both are susceptible to hydrolysis under acidic or basic conditions, which results in the cleavage of the amide C-N bond.

The alkaline hydrolysis of anilides, such as the amide groups in this compound, typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which subsequently collapses, expelling the aniline (B41778) or substituted aniline as the leaving group. The rate of this reaction is sensitive to the electronic nature of substituents on the phenyl ring.

Electron-withdrawing groups (EWGs) on the aromatic ring generally accelerate the rate of alkaline hydrolysis. They do this by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and by stabilizing the negative charge that develops on the nitrogen atom in the transition state. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.

While specific kinetic data for this compound is not available, studies on a series of para-substituted acetanilides demonstrate this trend clearly. The data illustrates how the electronic properties of a substituent influence the rate constant of hydrolysis.

Table 1: Relative Rate Constants for Alkaline Hydrolysis of Para-Substituted Acetanilides

Substituent (R) Character Relative Rate Constant (k_rel)
-NH₂ Electron-Donating Slow
-OCH₃ Electron-Donating Slower than H
-CH₃ Electron-Donating Slower than H
-H Reference 1.0
-COCH₃ Electron-Withdrawing Faster than H
-CHO Electron-Withdrawing Faster than H

Note: This table is illustrative, based on general principles and published data for para-substituted acetanilides, as specific kinetic data for this compound was not found in the surveyed literature. The actual rates would be determined experimentally. researchgate.net

In this compound, the substituents on the ring are an acetamido group and an acetoacetylamino group, both of which have complex electronic effects but are generally considered activating groups in the context of electrophilic substitution. Their effect on nucleophilic attack during hydrolysis is less straightforward but would be influenced by their inductive and resonance contributions.

Under acidic conditions, the hydrolysis mechanism is different. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yields the corresponding carboxylic acid and the protonated amine.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two nitrogen-containing substituents.

Both the acetamido (-NHCOCH₃) and the acetoacetylamino (-NHCOCH₂COCH₃) groups are activating, ortho-, para-directing substituents. ijarsct.co.inquizlet.com This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance, stabilizing the positive charge in the arenium ion intermediate (sigma complex) formed during the substitution at the ortho and para positions. ijarsct.co.in

In this compound, the two groups are located meta to each other (at positions 1 and 3). To predict the site of electrophilic attack, the directing effects of both groups must be considered:

The Acetoacetylamino group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.

The Acetamido group (at C3): Directs incoming electrophiles to positions 2, 4, and 6.

The directing effects of the two groups are therefore cooperative, strongly activating the same positions on the ring.

Position 2: Ortho to the acetoacetylamino group and ortho to the acetamido group.

Position 4: Para to the acetoacetylamino group and ortho to the acetamido group.

Position 6: Ortho to the acetoacetylamino group and para to the acetamido group.

All three available positions (2, 4, and 6) are strongly activated. Steric hindrance may play a role in determining the final product distribution. The ortho positions (2 and 6) are adjacent to existing bulky substituents, which could favor substitution at the less hindered para position (4). ijarsct.co.inquizlet.com Therefore, electrophilic substitution is expected to yield a mixture of isomers, with the product substituted at position 4 potentially being a major product.

Friedel-Crafts acylation is a type of electrophilic aromatic substitution that introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org

While highly activated rings are generally reactive towards Friedel-Crafts acylation, substrates containing amide functionalities can be problematic. The lone pairs on the nitrogen and oxygen atoms can coordinate with the Lewis acid catalyst, leading to the deactivation of the ring. A stoichiometric amount or more of the catalyst is often required because the product ketone also forms a stable complex with the Lewis acid. organic-chemistry.org

Despite these challenges, studies on acetanilide (B955) show that acylation can occur, typically at the para position. zenodo.org For this compound, the acylation would be directed to the activated positions (2, 4, and 6) as discussed previously, with a likely preference for position 4 due to reduced steric hindrance. The reaction would require careful selection of the catalyst and reaction conditions to overcome the deactivating effects of Lewis acid complexation.

Reactions Involving the Active Methylene (B1212753) Group of the Acetoacetyl Moiety

The methylene group (-CH₂-) in the acetoacetyl portion of the molecule is positioned between two carbonyl groups. This makes the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation. egyankosh.ac.inshivajicollege.ac.in This "active methylene" group is a key site for a variety of carbon-carbon bond-forming reactions.

A moderately strong base, such as an alkoxide, can readily remove a proton from the methylene group to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can participate in several synthetic transformations. shivajicollege.ac.in

Table 2: Representative Reactions of the Active Methylene Group

Reaction Type Reagent(s) Product Type Description
Alkylation Alkyl Halide (R-X) α-Alkyl β-ketoamide The enolate acts as a nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction. organic-chemistry.org
Condensation Aldehydes or Ketones α,β-Unsaturated Product Knoevenagel-type condensation where the enolate adds to the carbonyl of an aldehyde or ketone, followed by dehydration. organic-chemistry.org
Acylation Acyl Chloride (RCOCl) β,δ-Triketoamide The enolate attacks the acyl chloride to introduce a third carbonyl group.
Cyclization e.g., Hydrazine, Urea Heterocyclic compounds (e.g., Pyrazoles, Pyrimidines) The active methylene and adjacent carbonyls can react with dinucleophiles to form five- or six-membered rings.

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | The enolate adds to the β-carbon of a conjugated system in a 1,4-conjugate addition. egyankosh.ac.in |

These reactions highlight the synthetic versatility of the acetoacetyl moiety, allowing for significant structural modification of the this compound molecule at the active methylene position.

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgwikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (an active methylene group) to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.org The product is typically an α,β-unsaturated ketone. wikipedia.org

In the context of this compound, the active methylene group is the -CH2- located between the two carbonyl groups of the acetylacetanilide moiety. easetolearn.comegyankosh.ac.in The presence of these two adjacent electron-withdrawing carbonyl groups increases the acidity of the methylene protons, making them susceptible to deprotonation by a weak base to form a stable enolate ion. wikipedia.orgshivajicollege.ac.in This enolate then acts as the nucleophile in the condensation reaction.

The general mechanism for the Knoevenagel condensation using a compound like this compound involves the following steps:

Deprotonation: A weak base, often a primary or secondary amine like piperidine, removes a proton from the active methylene group to form a resonance-stabilized enolate. wikipedia.orgyoutube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to form a β-hydroxy carbonyl compound. youtube.com

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. wikipedia.org The removal of water helps drive the reaction equilibrium toward the product. thermofisher.com

This reactivity allows this compound to be used in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov For instance, multicomponent reactions involving acetoacetanilide derivatives, aromatic aldehydes, and cyanomethylene reagents can yield 4H-pyran and 1,4-dihydropyridine derivatives. nih.gov

Reagent TypeCatalystProduct Type
Aromatic Aldehyde & MalononitrileTriethylamine4H-Pyran derivative
Aromatic Aldehyde & MalononitrileAmmonium Acetate1,4-Dihydropyridine derivative
Aromatic Aldehyde & Ethyl CyanoacetateTriethylamine4H-Pyran derivative

This table illustrates the versatility of acetoacetanilide derivatives in multicomponent reactions to form different heterocyclic systems based on the catalyst used. nih.gov

Michael Addition Reactions with this compound

The Michael addition, another significant carbon-carbon bond-forming reaction, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The active methylene group of this compound, after deprotonation to its enolate, can serve as an effective Michael donor.

The reaction mechanism proceeds via the formation of the enolate from this compound, which then attacks the β-carbon of the Michael acceptor. This 1,4-conjugate addition results in the formation of a new carbon-carbon bond and generates a new enolate, which is subsequently protonated to yield the final adduct.

In some cases, a tandem reaction sequence involving both a Knoevenagel condensation and a Michael addition can occur. nih.gov For example, an aldehyde can first react with a nucleophile in a Knoevenagel condensation to form an α,β-unsaturated intermediate. nih.gov This intermediate can then act as a Michael acceptor for a second molecule of the nucleophile, leading to a double addition product. nih.gov

Reactions at the Amide Nitrogen Atoms of this compound

The this compound molecule possesses two amide nitrogen atoms, each with its own reactivity profile influenced by its chemical environment.

N-Alkylation and N-Acylation Reactions

Both amide nitrogens in this compound can potentially undergo N-alkylation and N-acylation reactions. However, the reactivity of each nitrogen is different. The nitrogen of the acetamido group (-NHCOCH3) attached to the aromatic ring is generally less nucleophilic than the nitrogen of the acetylacetanilide amide (-NHCOCH2COCH3) due to the delocalization of its lone pair of electrons into the aromatic system.

N-alkylation typically involves the reaction of the amide with an alkyl halide in the presence of a base. The base deprotonates the amide nitrogen to form an amidate anion, which then acts as a nucleophile to displace the halide from the alkyl halide. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Ritter-type Reactions and Related Transformations

The Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using a strong acid and a source of a carbocation. While a classical Ritter reaction involves a nitrile, related transformations can involve amides.

Although direct examples of Ritter-type reactions involving this compound are not extensively documented, the amide functionalities could potentially participate in related transformations. For instance, amides can be activated by various reagents, such as methane sulfonyl chloride, to undergo electrophilic reactions. heteroletters.org These activated intermediates could then react with nucleophiles in a manner analogous to Ritter-type transformations.

In-depth Analysis of this compound's Coordination Chemistry Remains a Developing Field

A thorough review of available scientific literature reveals a notable gap in the dedicated study of the coordination chemistry of this compound. While the broader fields of acetylacetanilide derivatives and acetamide-containing ligands have been explored for their interactions with metal ions, specific research focusing exclusively on the coordination behavior of this compound is not extensively documented.

The parent molecule, acetylacetanilide, is a well-known β-ketoanilide that exhibits keto-enol tautomerism, allowing it to act as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of the β-diketone moiety. The introduction of an acetamido group at the meta position of the anilide ring, creating this compound, introduces additional potential donor sites—specifically the nitrogen and oxygen atoms of the acetamido group. This functionalization would be expected to influence the ligand's electronic properties and its coordination modes, potentially leading to the formation of polynuclear complexes or exhibiting different chelation behavior compared to the unsubstituted acetylacetanilide.

Coordination Chemistry of M Acetamido Acetylacetanilide

Structural Studies of m-Acetamido-acetylacetanilide Metal Complexes

X-ray Crystallography of Coordination Compounds

No crystallographic data, including bond lengths, bond angles, coordination geometries, or crystal packing information, for any metal complex of this compound has been found in the searched scientific literature.

Magnetic Susceptibility Measurements

There are no available reports on the magnetic properties of coordination compounds derived from this compound. Consequently, information regarding the electronic structure and spin states of potential metal complexes is absent.

Reactivity and Catalytic Applications of this compound Metal Complexes

Role of Metal-Ligand Interactions in Catalytic Cycles

Without specific examples of catalytic applications for this compound metal complexes, a discussion on the role of its metal-ligand interactions in catalytic cycles would be purely speculative and fall outside the required factual basis of the article.

Stability and Ligand Exchange Dynamics of Metal Complexes

No studies on the thermodynamic stability or the kinetics of ligand exchange for metal complexes of this compound were identified. This information is crucial for understanding the behavior of these complexes in solution and their potential applications.

Theoretical and Computational Investigations of M Acetamido Acetylacetanilide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Indices

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For m-Acetamido-acetylacetanilide, DFT calculations would be instrumental in determining a range of molecular properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Furthermore, DFT allows for the calculation of various reactivity indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. A hypothetical data table for such calculated properties is presented below to illustrate the potential outcomes of such a study.

Table 1: Hypothetical DFT-Calculated Molecular Properties and Reactivity Indices for this compound

Parameter Symbol Hypothetical Value Unit
Energy of HOMO EHOMO -6.5 eV
Energy of LUMO ELUMO -1.2 eV
HOMO-LUMO Gap ΔE 5.3 eV
Electronegativity χ 3.85 eV
Chemical Hardness η 2.65 eV
Global Electrophilicity Index ω 2.80 eV

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential, typically colored in shades of red and yellow, would indicate areas rich in electrons and prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, would denote electron-deficient areas that are susceptible to nucleophilic attack. For this compound, one would anticipate negative potentials around the carbonyl oxygen atoms and positive potentials near the amide hydrogen atoms.

Conformational Analysis and Dynamics of this compound

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would allow for the exploration of its conformational space by simulating the molecule's movements over time. This would reveal the range of shapes the molecule can adopt, the flexibility of its various bonds and dihedral angles, and the potential for intramolecular hydrogen bonding. Such simulations would provide a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in a solvent.

Energy Landscape and Tautomerism Studies

The results from conformational searches and MD simulations can be used to construct an energy landscape for this compound. This landscape would map the potential energy of the molecule as a function of its geometry, identifying the most stable low-energy conformations (local and global minima) and the energy barriers for transitioning between them.

Furthermore, this compound has the potential to exhibit keto-enol tautomerism in its acetylacetanilide moiety. Computational studies could quantify the relative energies of the keto and enol forms, providing insight into which tautomer is more stable under different conditions.

Computational Approaches to Reaction Mechanisms of this compound

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies could, for example, elucidate the mechanism of its synthesis or its potential metabolic pathways.

Transition State Analysis for Hydrolysis and Other Transformations

The hydrolysis of an amide bond, such as the one present in the acetamido group of this compound, is a fundamentally important reaction. Computational studies on analogous molecules, like acetanilide (B955), have provided a detailed picture of the transition states involved. researchgate.netresearchgate.net The hydrolysis can proceed under acidic or basic conditions, with the rate-determining step typically being the nucleophilic attack on the amide's carbonyl carbon. researchgate.netstudy.com

Under alkaline conditions, the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. Computational models, often using methods like B3LYP/6-31++G(d,p), are employed to calculate the geometry and energy of this high-energy transition state. researchgate.net For acetanilide, this first step—the formation of the tetrahedral intermediate—is identified as the rate-determining stage of the reaction. researchgate.net The transition state is characterized by the partial formation of the C-OH bond and the elongation and weakening of the C=O double bond.

Following the formation of the tetrahedral intermediate, a subsequent transition state is involved in the breakdown of this intermediate to form the final products. This process involves the cleavage of the carbon-nitrogen (C-N) bond. Theoretical calculations have shown this to be a concerted process where the C-N bond breaks simultaneously with a proton transfer, avoiding the formation of an unstable dianion intermediate. researchgate.net The surrounding solvent molecules, typically water, play a critical role in stabilizing these charged transition states and intermediates through hydrogen bonding, significantly influencing the energy profile of the reaction. researchgate.net

Reaction Pathway Exploration and Free Energy Barriers

Exploring the entire reaction pathway for hydrolysis involves mapping the potential energy surface that connects reactants, transition states, intermediates, and products. The free energy barrier (activation energy) for each step determines the rate of the reaction. For the alkaline hydrolysis of acetanilides, computational studies have elucidated two primary possible pathways for the decomposition of the tetrahedral intermediate. researchgate.net

Path 1: This pathway is analogous to ester hydrolysis, involving the direct expulsion of the amine anion (RNH⁻).

Path 2: In this pathway, the amine group abstracts a proton from the hydroxyl group within the tetrahedral intermediate, leading directly to the formation of a carboxylate ion and a neutral amine molecule.

Table 1: Illustrative Calculated Energy Barriers for the Alkaline Hydrolysis Pathway of an Acetanilide Analogue.
Reaction StepDescriptionIllustrative Free Energy Barrier (kcal/mol)
Step 1: Formation of Tetrahedral IntermediateNucleophilic attack of OH⁻ on the carbonyl carbon. This is the rate-determining step.22.5
Step 2: C-N Bond CleavageDecomposition of the tetrahedral intermediate via a concerted proton transfer and C-N bond scission.8.2

Predictive Modeling for Derivatization and Targeted Synthesis of this compound Analogues

Computational modeling extends beyond understanding existing reactions to predicting the properties of novel, yet-to-be-synthesized molecules. This predictive power is invaluable for designing derivatives of this compound with tailored physicochemical properties for various non-biological applications, such as in polymers, dyes, or specialty materials.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Non-biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov For this compound analogues, QSPR models could be developed to predict a range of non-biological properties crucial for material science applications.

The process begins by generating a dataset of related molecules and their experimentally measured properties. Molecular descriptors—numerical values that encode different aspects of a molecule's structure—are then calculated for each compound. These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, frontier orbital energies).

Physicochemical descriptors: Such as logP (lipophilicity) or molar refractivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates a selection of these descriptors with the property of interest. nih.gov For instance, a QSPR model could predict the melting point, solubility in a specific polymer matrix, or the wavelength of maximum absorption (color) for novel this compound derivatives based solely on their proposed structure. Such models provide substantial guidance in planning experiments by prioritizing the synthesis of compounds predicted to have the most desirable properties. nih.gov

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Acetanilide Derivatives.
Descriptor TypeDescriptor ExamplePredicted Property
ElectronicHOMO-LUMO GapPhotostability, Reactivity
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Solubility in non-polar solvents
TopologicalWiener IndexBoiling Point, Viscosity
GeometricalMolecular Surface AreaDispersion interactions

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational method used to search large libraries of chemical structures to identify molecules with specific desired properties. researchgate.net Instead of synthesizing and testing thousands of compounds, researchers can computationally evaluate them, saving significant time and resources. For this compound, this approach can be used to design a virtual library of potential derivatives by systematically modifying its structure—for example, by adding different substituents at various positions on the phenyl ring.

This virtual library can then be screened to identify candidates with promising non-biological properties. The screening can be based on various criteria:

Property-based screening: Using a previously developed QSPR model, the entire library can be rapidly evaluated to predict a target property (e.g., thermal stability). Only the highest-scoring compounds would be selected for synthesis.

Structure-based screening: If the target application involves binding to a material or surface, molecular docking simulations can predict the binding affinity and orientation of each derivative.

This process allows for the rational design of novel analogues. By exploring a vast chemical space in silico, virtual screening can uncover non-obvious structural modifications that lead to enhanced performance, guiding synthetic efforts toward the most promising candidates for targeted applications.

Derivatization Strategies and Structure Reactivity Relationships of M Acetamido Acetylacetanilide

Systematic Substitution on the Phenyl Ring for Electronic and Steric Tuning

The phenyl ring of m-Acetamido-acetylacetanilide, bearing an acetamido group at the meta position relative to the acetoacetylamino substituent, offers a scaffold for introducing additional functional groups. These substitutions can profoundly alter the electronic landscape of the entire molecule, influencing the reactivity of the aromatic ring itself and the stability of the exocyclic amide bond.

Impact of Substituents on Amide Bond Stability

The stability of the amide bond is critical to the structural integrity of this compound and its derivatives. The rate of hydrolysis of this bond, under both acidic and basic conditions, can be significantly altered by the electronic nature of substituents on the phenyl ring. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ) that reflect their electron-donating or electron-withdrawing properties.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), introduced onto the phenyl ring are expected to increase the electrophilicity of the amide carbonyl carbon. This renders the carbonyl group more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), would decrease the electrophilicity of the carbonyl carbon, leading to a stabilization of the amide bond and a slower rate of hydrolysis.

Substituent (at para-position to amide)Hammett Constant (σₚ)Expected Relative Rate of Hydrolysis (k/k₀)Rationale
-NO₂+0.78> 10Strong electron-withdrawing group, significantly increases electrophilicity of the carbonyl carbon.
-Cl+0.23> 1Inductively electron-withdrawing, enhances susceptibility to nucleophilic attack.
-H0.001Reference compound.
-CH₃-0.17< 1Electron-donating through hyperconjugation, reduces carbonyl electrophilicity.
-OCH₃-0.27<< 1Strongly electron-donating through resonance, significantly stabilizes the amide bond.

This table is illustrative and based on general principles of physical organic chemistry. The precise values would need to be determined experimentally for this compound derivatives.

Modulation of Aromatic Reactivity

The two substituents already present on the phenyl ring of this compound, the acetamido and the acetoacetylamino groups, are both activating and ortho-, para-directing for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene (B151609) ring, increasing its nucleophilicity. However, the acetyl groups attached to the nitrogens also exert an electron-withdrawing inductive effect and can participate in resonance, which moderates the activating influence. reddit.com

Introducing further substituents can either enhance or diminish the ring's reactivity towards electrophiles. The directing effects of the existing groups and any new substituent must be considered collectively to predict the regioselectivity of subsequent reactions.

For instance, the introduction of a strong deactivating group, such as a nitro group, would significantly decrease the electron density of the ring, making further electrophilic substitution more difficult. Conversely, the addition of a potent activating group, like a hydroxyl group, would further enhance the ring's reactivity.

Modifications of the Acetoacetyl Side Chain

The acetoacetyl moiety is a key functional component of this compound, offering multiple avenues for derivatization that can lead to significant changes in the molecule's chemical behavior.

Influence of Alkyl Substitutions on Methylene (B1212753) Acidity

The methylene group flanked by the two carbonyl groups (-CO-CH₂-CO-) exhibits significant acidity due to the resonance stabilization of the resulting enolate anion. The pKa of the methylene protons in acetoacetanilide (B1666496) is approximately 10.7. nih.gov This acidity allows for the facile alkylation of the methylene carbon via reaction with alkyl halides in the presence of a suitable base.

Introducing alkyl substituents at this position has a predictable effect on the acidity of the remaining proton. Alkyl groups are electron-donating and will tend to destabilize the negative charge of the conjugate base, thereby decreasing the acidity (increasing the pKa). The steric bulk of the alkyl group can also influence reactivity by hindering the approach of a base to abstract the proton or an electrophile to react with the enolate.

The following table illustrates the expected trend in the acidity of the active methylene proton upon alkylation, based on the electronic effects of alkyl groups.

StructureSubstituent (R)Expected pKaReasoning
-CO-CH₂-CO--H~10.7Reference compound (acetoacetanilide).
-CO-CH(CH₃)-CO--CH₃> 10.7The electron-donating methyl group destabilizes the enolate.
-CO-CH(CH₂CH₃)-CO--CH₂CH₃> 10.7The electron-donating ethyl group destabilizes the enolate, with a slightly greater effect than methyl.
-CO-C(CH₃)₂-CO-Two -CH₃N/A (no remaining acidic proton)Both acidic protons have been replaced.

The pKa values are estimations based on established chemical principles for β-dicarbonyl compounds.

Investigation of N-Substituted this compound Analogues

Substitution at the amide nitrogen of the acetoacetylamino group provides another powerful tool for modifying the properties of this compound. Replacing the amide proton with an alkyl or aryl group can introduce significant steric and electronic effects.

Alkylation of the amide nitrogen would prevent the formation of intermolecular hydrogen bonds, which could alter the crystal packing and solubility of the compound. Furthermore, the introduction of a bulky substituent on the nitrogen atom can create steric hindrance that may influence the conformation of the molecule and the reactivity of nearby functional groups. Electronically, an N-alkyl group is generally considered to be more electron-donating than a hydrogen atom, which could have a minor effect on the electron density of the aromatic ring and the properties of the amide bond. The synthesis of such N-substituted analogues would typically involve the reaction of an N-substituted m-aminoacetanilide with a suitable acetoacetylating agent.

Synthesis and Reactivity of N-Methyl and N-Phenyl Derivatives

Synthesis

The synthesis of N-methyl and N-phenyl derivatives of this compound can be approached through the acetoacetylation of the corresponding N-substituted m-aminoacetanilide. This method is analogous to the preparation of acetoacetanilide from aniline (B41778) and diketene (B1670635). wikipedia.orggoogle.com

A plausible synthetic route would involve the initial preparation of N-methyl-N-(3-aminophenyl)acetamide and N-phenyl-N-(3-aminophenyl)acetamide. These intermediates could then be reacted with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate (B1235776), to yield the desired N-methyl and N-phenyl derivatives of this compound, respectively. wikipedia.orgorgsyn.org

For instance, the reaction of N-methyl-m-phenylenediamine with acetic anhydride (B1165640) would yield N-(3-aminophenyl)-N-methylacetamide, which can then be acetoacetylated. A similar pathway could be envisioned for the N-phenyl derivative starting from N-phenyl-m-phenylenediamine.

Alternatively, direct N-alkylation or N-arylation of the parent this compound could be explored. N-methylation could potentially be achieved using a methylating agent like methyl iodide in the presence of a suitable base to deprotonate the amide nitrogen. N-phenylation is generally more challenging but might be accomplished using copper-catalyzed cross-coupling reactions, such as the Goldberg or Buchwald-Hartwig amination, with a phenyl halide. bsu.bychemrxiv.org

Reactivity

The reactivity of N-methyl and N-phenyl derivatives of this compound is primarily centered around the β-dicarbonyl moiety and the aromatic ring.

Reactions of the β-Dicarbonyl Group: The active methylene group (–CH₂–) situated between the two carbonyls is acidic and can be deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylation and condensation reactions. noaa.gov The presence of N-methyl or N-phenyl substituents is not expected to fundamentally alter this reactivity, although steric hindrance from the N-phenyl group might influence the approach of bulky electrophiles.

Stereochemical Considerations in Derivatization

The concept of stereoisomerism becomes relevant when considering the potential for chirality in the derivatives of this compound. wikipedia.orgchemguide.co.uk

Tautomerism: The β-dicarbonyl moiety of these derivatives can exist in keto-enol tautomeric forms. While the parent acetoacetanilide predominantly exists in the keto-amide form in the solid state, the equilibrium in solution can be influenced by the solvent and the nature of the substituents. wikipedia.org The introduction of N-methyl and N-phenyl groups could potentially shift this equilibrium.

Chirality: If a substituent introduced during derivatization creates a stereocenter, the resulting molecule will be chiral and can exist as a pair of enantiomers. chadsprep.comsydney.edu.au For instance, if an alkylation reaction at the α-carbon of the β-dicarbonyl moiety introduces a substituent that makes this carbon a stereocenter (i.e., bonded to four different groups), the product will be a racemic mixture of (R) and (S) enantiomers.

Atropisomerism: In the case of the N-phenyl derivative, restricted rotation around the N-aryl bond could potentially lead to atropisomerism if the steric bulk of the substituents is sufficiently large to prevent free rotation at room temperature. This would result in non-superimposable, mirror-image conformers (atropisomers).

Correlation of Structural Features with Spectroscopic Signatures and Reaction Rates

The structural modifications resulting from the introduction of N-methyl and N-phenyl groups on this compound are expected to produce distinct changes in their spectroscopic signatures and reaction kinetics.

Spectroscopic Signatures

A comparative analysis of the spectroscopic data for the parent compound and its N-methyl and N-phenyl derivatives would reveal these structural differences.

Spectroscopic Technique Expected Signature for this compound Derivatives
¹H NMR The N-H proton of the acetylacetanilide moiety in the parent compound would be absent in the N-substituted derivatives. An N-methyl derivative would show a new singlet corresponding to the methyl protons, typically in the range of 3.0-3.5 ppm. An N-phenyl derivative would exhibit additional signals in the aromatic region of the spectrum.
¹³C NMR The introduction of an N-methyl group would result in a new signal in the aliphatic region. An N-phenyl group would introduce additional aromatic carbon signals. The chemical shifts of the carbonyl carbons could also be affected by the electronic nature of the N-substituent. nih.gov
Infrared (IR) Spectroscopy The N-H stretching vibration, typically observed around 3300-3500 cm⁻¹ in the parent compound, would be absent in the N-methyl and N-phenyl derivatives. The positions of the carbonyl (C=O) stretching bands may shift depending on the electronic effects of the N-substituents.

Reaction Rates

The rates of reactions involving these derivatives will be influenced by the electronic and steric effects of the N-methyl and N-phenyl groups. ucr.educutm.ac.in

Electronic Effects: The N-methyl group is an electron-donating group, which would increase the electron density on the amide nitrogen and potentially influence the reactivity of the adjacent carbonyl group. The N-phenyl group can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects, thereby modulating the reactivity of the molecule. libretexts.org For instance, in electrophilic aromatic substitution reactions, an electron-donating group on the nitrogen would be expected to increase the rate of reaction, while an electron-withdrawing group would decrease it. lumenlearning.com

Steric Effects: The bulkier N-phenyl group, in comparison to the N-methyl group, can introduce steric hindrance. This could slow down reactions where a reagent needs to approach the amide functionality or the adjacent carbonyl group.

A summary of the anticipated effects on reaction rates is presented below:

Reaction Type Effect of N-Methyl Group Effect of N-Phenyl Group
Nucleophilic attack at the acetyl carbonyl Rate may be slightly decreased due to the electron-donating effect.Rate may be significantly decreased due to steric hindrance and potential electronic effects.
Enolate formation at the α-carbon Minimal effect expected.Minimal direct electronic effect, but steric hindrance could influence the approach of the base.
Electrophilic aromatic substitution Rate likely to be increased due to the electron-donating nature of the methyl group.The effect on the rate is less predictable and would depend on the balance of resonance and inductive effects.

Advanced Analytical Applications of M Acetamido Acetylacetanilide Non Clinical

Application in Spectrophotometric Reagents and Indicators

While direct spectrophotometric applications of m-Acetamido-acetylacetanilide are not extensively documented, the closely related compound, acetoacetanilide (B1666496), has been successfully employed as a spectrophotometric reagent for the determination of metal ions. This suggests a strong potential for this compound to function in a similar capacity, likely with modified selectivity and sensitivity due to the presence of the m-acetamido group.

Acetoacetanilide has been utilized for the spectrophotometric determination of copper in alloys. In this application, the acetoacetanilide forms a colored complex with copper(II) ions, which can be extracted into an organic solvent like chloroform. The absorbance of this complex is then measured at a specific wavelength to determine the concentration of copper. The key advantage of this method is the ability to perform a one-step extraction and determination in the presence of other metal ions such as nickel, cobalt, manganese, and zinc, highlighting the selectivity of the acetoacetanilide ligand. nih.gov

Given that this compound shares the same core chelating structure as acetoacetanilide, it is anticipated to form similar complexes with various metal ions. The acetamido substituent at the meta position of the aniline (B41778) ring may influence the electronic properties of the molecule, potentially altering the stability and molar absorptivity of the resulting metal complexes. This could lead to the development of new or modified spectrophotometric methods for the selective determination of specific metal ions.

Table 1: Spectrophotometric Determination of Copper(II) using Acetoacetanilide

ParameterValue
Metal IonCopper (II)
ReagentAcetoacetanilide
Wavelength (λmax)340 nm
SolventChloroform
pH Range for Extraction7.1 - 8.0
Interfering Ions (Tolerated)Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺, Hg²⁺, Mg²⁺, Pb²⁺, Ca²⁺, Ba²⁺, Bi³⁺, Al³⁺

This table is based on the application of the parent compound, acetoacetanilide, and represents a potential application for this compound.

Use as a Precursor for Advanced Materials (Excluding Medicinal/Agrochemical)

The reactivity of the acetylacetanilide portion of the molecule makes this compound a valuable intermediate in the synthesis of various advanced materials, particularly dyes and polymers.

Acetoacetanilide and its derivatives are well-established coupling components in the synthesis of azo dyes. These dyes are a large and commercially important class of colorants used in a wide range of applications, including textiles, plastics, and printing inks. The general synthesis involves the reaction of a diazonium salt with the active methylene (B1212753) group of the acetoacetanilide derivative.

For instance, disperse dyes have been synthesized using acetoacetanilide as a 1,3-dicarbonyl compound. In this process, a heterocyclic amine, such as 2-aminothiophene, is diazotized and then coupled with acetoacetanilide to produce a brightly colored disperse dye. semanticscholar.orgresearchgate.net These dyes are suitable for coloring hydrophobic fibers like polyester.

The presence of the m-acetamido group in this compound would be expected to modify the properties of the resulting azo dyes. The acetamido group can influence the shade, lightfastness, and sublimation fastness of the dye. By varying the diazonium component, a wide palette of colors can be achieved, making this compound a versatile precursor for the synthesis of novel azo disperse dyes.

Table 2: Example of Disperse Dye Synthesis using Acetoacetanilide

Diazo ComponentCoupling ComponentResulting Dye ClassPotential Fiber Application
Diazotized 2-Aminothiophene DerivativeAcetoacetanilideAzo Disperse DyePolyester

This table illustrates the use of the parent compound, acetoacetanilide, in dye synthesis, indicating a similar potential role for this compound.

Research has demonstrated the use of acetylacetanilide derivatives in the synthesis of new metal-chelating monomers and polymers. Specifically, cyclic imino ether monomers functionalized with acetylacetanilide moieties have been synthesized. These monomers can undergo cationic homo- or copolymerization to produce polymers with the ability to complex with metal ions. researchgate.net

In this context, this compound could serve as a key intermediate. The acetylacetanilide portion of the molecule can be reacted to introduce a polymerizable group, such as a cyclic imino ether. The resulting monomer, containing the m-acetamido group, could then be polymerized. The presence of the acetamido group in the final polymer could impart specific properties, such as modified solubility, thermal stability, or metal-binding characteristics. These polymers could find applications in areas such as specialty coatings, adhesives, or as chelating resins for water treatment or metal recovery processes.

Chromatographic Standards and Reagents for Complex Mixture Analysis

Currently, there is no specific, documented use of this compound as a commercially available reference material or internal standard for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods in the reviewed scientific literature. While acetamide (B32628) and its derivatives have been analyzed using these techniques, and certified reference materials for acetamide exist, the specific application of this compound as a standard is not established. britiscientific.com

For a compound to be used as a reference material, it needs to be available in a highly pure form, be stable, and have well-characterized physical and chemical properties. While this compound can be synthesized, its suitability and validation as a chromatographic standard for the analysis of other compounds would require further investigation and certification.

There is no direct evidence in the current scientific literature to suggest that this compound is used as a sorbent material in solid-phase extraction (SPE). SPE sorbents are typically materials like silica (B1680970) gel, alumina, or polymeric resins, which can be chemically modified to provide specific interactions with analytes.

Emerging Research Directions and Future Perspectives on M Acetamido Acetylacetanilide Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of acetanilide (B955) derivatives traditionally involves the acylation of an aniline (B41778) precursor. wikipedia.org For m-Acetamido-acetylacetanilide, this would typically involve reacting m-aminoacetanilide with a suitable acetoacetylating agent like diketene (B1670635) or ethyl acetoacetate (B1235776). Future research is expected to move beyond these conventional methods to explore more efficient, selective, and sustainable synthetic routes.

Key Research Thrusts:

Catalyst Development: Investigation into novel catalysts could significantly improve reaction efficiency. This includes the use of heterogeneous catalysts for easier separation and recycling, as well as organocatalysts to avoid metal contamination in the final product. The development of enzymatic catalysts could offer unparalleled selectivity under mild conditions.

C-H Activation: A forward-looking approach would involve the direct C-H functionalization of more readily available acetanilide precursors. While challenging, the development of catalytic systems capable of selectively introducing an acetoacetyl group at the meta-position would represent a significant leap in synthetic efficiency, bypassing the need for pre-functionalized anilines.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of amide-containing molecules. researchgate.net Systematic studies to optimize microwave-assisted synthesis of this compound could lead to rapid and scalable production protocols.

A comparative overview of potential catalytic approaches is presented below.

Catalytic SystemPotential AdvantagesResearch Focus
Homogeneous Metal Catalysis High activity and selectivity.Development of earth-abundant metal catalysts (e.g., Fe, Cu) to replace precious metals (e.g., Pd, Rh).
Heterogeneous Catalysis Ease of separation, reusability, suitability for continuous flow processes.Design of supported catalysts on materials like silica (B1680970), zeolites, or polymers.
Organocatalysis Avoidance of metal contamination, mild reaction conditions.Exploration of proline derivatives or N-heterocyclic carbenes (NHCs) to catalyze amide bond formation.
Biocatalysis (Enzymes) High chemo-, regio-, and stereoselectivity; environmentally benign.Screening for or engineering of enzymes (e.g., lipases, amidases) for selective acylation.

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation, which offer enhanced safety, consistency, and scalability. chemrxiv.org The synthesis of this compound is well-suited for adaptation to these modern platforms.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can lead to higher yields, improved purity, and safer handling of reactive intermediates. Future work would involve designing and optimizing a flow setup, potentially incorporating packed-bed reactors with heterogeneous catalysts. chemrxiv.org

Automated Synthesis Platforms: The integration of flow chemistry with automated control systems enables high-throughput reaction optimization and library synthesis. An automated platform could rapidly screen various catalysts, solvents, and temperature profiles to identify the optimal conditions for synthesizing this compound and its derivatives. This approach accelerates the discovery of new reaction pathways and the synthesis of novel analogues for materials science or biological screening. chemrxiv.org

Development of Advanced Materials Based on this compound Scaffolding

The molecular structure of this compound is particularly promising for the development of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com

Coordination Polymers and MOFs: The acetylacetanilide portion of the molecule contains a β-dicarbonyl unit that is an excellent chelating ligand for a wide range of metal ions. nih.gov The coordination of metal centers to this ligand can lead to the formation of extended one-, two-,or three-dimensional networks. researchgate.net The m-acetamido group can serve a dual role: it can act as a secondary coordination site or, more likely, direct the self-assembly of the framework through intermolecular hydrogen bonding, influencing the final topology and properties of the material. nih.gov

Functional Materials: The properties of these coordination polymers can be tailored by the choice of the metal ion. For instance, using lanthanide ions could impart unique luminescent properties, leading to applications in sensors or lighting. mdpi.com Incorporating magnetically active metal centers could generate materials with interesting magnetic behaviors. The porosity of MOFs derived from this ligand could also be exploited for applications in gas storage and separation. nih.govrsc.org

Potential Material ClassKey Structural FeatureProspective Application
Luminescent MOFs Coordination with d¹⁰ or f-block metal ions (e.g., Zn²⁺, Cd²⁺, Ln³⁺). nih.govChemical sensing, solid-state lighting, anti-counterfeiting.
Magnetic Coordination Polymers Incorporation of paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Co²⁺).Molecular magnets, spintronics.
Porous Frameworks Controlled assembly to create channels and pores.Gas storage (H₂, CO₂), selective separation of small molecules. nih.gov
Functional Polymers Use as a monomer or cross-linking agent in polymer synthesis.High-performance polymers with enhanced thermal stability or metal-chelating properties.

Interdisciplinary Connections with Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. The functional groups within this compound make it an ideal candidate for studies in crystal engineering and the formation of complex supramolecular architectures.

Hydrogen Bonding Networks: The molecule possesses both hydrogen bond donors (the two N-H groups) and hydrogen bond acceptors (the three C=O groups). This combination allows for the formation of robust and predictable hydrogen-bonding patterns, such as chains, tapes, or sheets. Understanding and controlling these interactions is fundamental to designing crystalline materials with specific desired properties (crystal engineering).

Self-Assembled Gels: In suitable solvents, the strong directional hydrogen bonding could lead to the formation of one-dimensional fibrous networks, resulting in the gelation of the solvent. These "supramolecular gels" are a class of soft materials with potential applications in areas like controlled release and tissue engineering.

Co-crystallization: By co-crystallizing this compound with other molecules (co-formers), it is possible to create new multi-component crystalline solids with modified physical properties, such as solubility or stability. The acetamido group is a reliable hydrogen-bonding motif that can be used to guide assembly with complementary co-formers, particularly those containing carboxylic acids or other amide groups.

The table below summarizes the key functional groups and their potential roles in supramolecular assembly.

Functional GroupTypePotential Supramolecular Interactions
-NH- (Amide) Hydrogen Bond DonorN-H···O=C hydrogen bonds, N-H···π interactions.
-C=O (Amide) Hydrogen Bond AcceptorForms strong hydrogen bonds with N-H or O-H donors.
-C=O (Keto) Hydrogen Bond AcceptorCan participate in weaker C-H···O interactions or coordinate to metal ions.
Phenyl Ring Aromatic Systemπ-π stacking, C-H···π interactions.

Q & A

Q. What are the optimal synthetic pathways for m-Acetamido-acetylacetanilide, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : The synthesis typically involves acetylation of m-aminoacetophenone derivatives under controlled anhydrous conditions. Key steps include:
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors .
  • Characterization : Confirm identity via 1H^1H-NMR (amide proton at δ 8.1–8.3 ppm, acetyl groups at δ 2.1–2.3 ppm) and FT-IR (C=O stretch at ~1650–1700 cm1^{-1}) .
  • Purity Assessment : Melting point consistency (±1°C deviation) and HPLC purity (>98%) are critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing m-Acetamido-acetylacetanilide in complex mixtures?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+^+ at m/z 234.1002) .
  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase at 1.0 mL/min flow rate for retention time consistency .
  • Multi-Nuclear NMR : 13C^{13}C-NMR to resolve carbonyl carbons (δ 168–172 ppm for acetamido groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for m-Acetamido-acetylacetanilide under varying pH and temperature conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Design experiments using buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ~260 nm) .
  • Data Reconciliation : Apply Arrhenius kinetics to model degradation rates and identify outliers. Use ANOVA to assess statistical significance of environmental factors .
  • Cross-Validation : Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Q. What experimental design strategies minimize byproduct formation during m-Acetamido-acetylacetanilide synthesis?

  • Methodological Answer :
  • Factorial Design : Optimize variables (temperature, catalyst loading, solvent ratio) using a 2k^k factorial approach. Prioritize factors via Pareto charts .
  • In Situ Quenching : Add scavengers (e.g., molecular sieves) to absorb excess acetic anhydride and prevent over-acetylation .
  • Real-Time Analytics : Implement inline FT-IR to detect byproducts early and adjust reaction parameters dynamically .

Q. How should researchers integrate computational chemistry with experimental data to predict m-Acetamido-acetylacetanilide reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
  • Docking Studies : Use AutoDock Vina to assess binding affinities with biological targets (e.g., enzyme active sites) for pharmacological applications .
  • Validation : Compare computed spectroscopic profiles (IR, NMR) with experimental data to refine force fields .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for validating reproducibility in m-Acetamido-acetylacetanilide studies?

  • Methodological Answer :
  • Interlaboratory Studies : Use Bland-Altman plots to assess agreement between independent labs .
  • Uncertainty Quantification : Report confidence intervals (95% CI) for kinetic parameters (e.g., kobsk_{obs}) .
  • Metadata Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data, including instrument calibration logs .

Q. How can researchers address discrepancies in bioactivity assays involving m-Acetamido-acetylacetanilide derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to standardize IC50_{50} values across assays .
  • Positive/Negative Controls : Include reference compounds (e.g., acetanilide analogs) to validate assay conditions .
  • Blinded Analysis : Assign sample identifiers randomly to reduce observer bias .

Ethical and Reporting Standards

Q. What are the best practices for reporting synthetic protocols and safety data in m-Acetamido-acetylacetanilide research?

  • Methodological Answer :
  • Safety Documentation : Include hazard codes (e.g., GHS07 for irritants) and PPE requirements (gloves, fume hoods) per SDS guidelines .
  • Protocol Transparency : Provide step-by-step procedures in supplementary materials, including failure cases (e.g., gelation during crystallization) .
  • Ethical Compliance : Declare IRB approval if studies involve human/animal-derived enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.